1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene is an aromatic compound characterized by the presence of two nitro groups and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a nitrobenzene derivative using difluoromethylating agents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloro-difluoro-methoxy)-4-nitrobenzene
- 4-(Chlorodifluoromethoxy)nitrobenzene
- 4-Nitro-1-(chlorodifluoromethoxy)benzene
Uniqueness
1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-[difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYWTCCQKVMPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.